
3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol is an organic compound that features a brominated thiophene ring and a methylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Propanol Backbone: The brominated thiophene is then reacted with a suitable propanol derivative under conditions that facilitate the formation of the desired propanol backbone.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The brominated thiophene ring can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent or a lead compound in drug discovery.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The brominated thiophene ring and the methylamino group may play crucial roles in binding to the target and exerting the desired effect.
類似化合物との比較
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a chlorine atom instead of bromine.
3-(5-Methylthiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a methyl group instead of bromine.
3-(5-Nitrothiophen-2-yl)-3-(methylamino)propan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-Bromothiophen-2-yl)-3-(methylamino)propan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior.
特性
分子式 |
C8H12BrNOS |
|---|---|
分子量 |
250.16 g/mol |
IUPAC名 |
3-(5-bromothiophen-2-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-10-6(4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 |
InChIキー |
XYIQBIFYAZLDPN-UHFFFAOYSA-N |
正規SMILES |
CNC(CCO)C1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





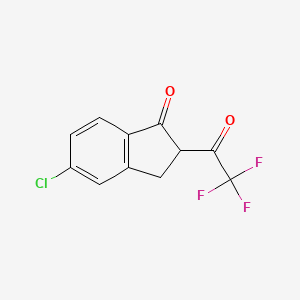
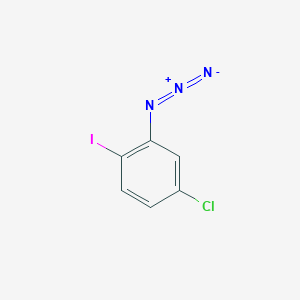
![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
![1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13629316.png)
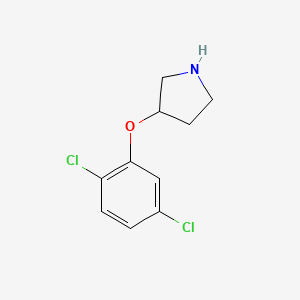
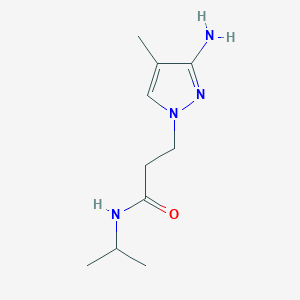

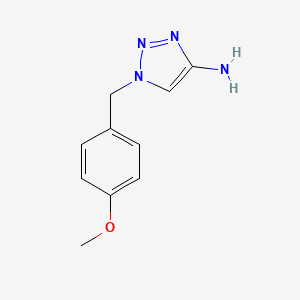

![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)
